- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

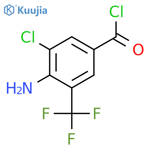

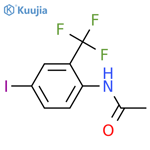

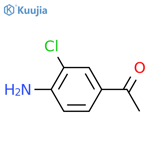

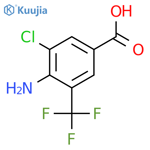

Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)

![1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one structure](https://fr.kuujia.com/scimg/cas/97760-76-4x500.png)

97760-76-4 structure

Nom du produit:1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

Numéro CAS:97760-76-4

Le MF:C9H7ClF3NO

Mégawatts:237.60619187355

MDL:MFCD09907719

CID:840861

PubChem ID:13355511

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone

- 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone

- 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON

- 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon

- 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone

- Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-

- 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE

- (trifluoromethyl)acetophenone

- PubChem10184

- KSC679K0L

- 4'-Amino-3'-chloro-5'-

- 3'-chloro-4'-Amino-5

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

- BCP17332

- AKOS015841054

- MFCD09907719

- DTXSID70538087

- CL8660

- DB-016052

- SCHEMBL5166345

- DS-17663

- GVPVKKWXJXESIC-UHFFFAOYSA-N

- 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone

- 97760-76-4

- 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

-

- MDL: MFCD09907719

- Piscine à noyau: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3

- La clé Inchi: GVPVKKWXJXESIC-UHFFFAOYSA-N

- Sourire: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1

Propriétés calculées

- Qualité précise: 237.01700

- Masse isotopique unique: 237.0168260g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 1

- Complexité: 256

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.4

- Surface topologique des pôles: 43.1

Propriétés expérimentales

- Dense: 1.408

- Point de fusion: 132-134 ºC

- Point d'ébullition: 288.415°C at 760 mmHg

- Point d'éclair: 128 ºC

- Le PSA: 43.09000

- Le LogP: 3.72480

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Données douanières

- Code HS:2922399090

- Données douanières:

Code douanier chinois:

2922399090Résumé:

2922399090 autres aminoaldéhydes \ aminocétones et leurs sels (y compris les aminoquinones et leurs sels, à l'exception de ceux contenant plus d'un groupe oxygéné). TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, teneur en ingrédients, utilisation, couleur de l'éthanolamine et de ses sels à déclarer, emballage de l'éthanolamine et de ses sels à déclarer

Résumé:

2922399090 autres aminoaldéhydes, aminocétones et aminoquinones, à l'exception de ceux contenant plus d'une fonction oxygène; Ses sels TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement NPF tarif: 6,5% tarif général: 30,0%

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB481647-5 g |

4'-Amino-3'-chloro-5'-trifluoromethylacetophenone; . |

97760-76-4 | 5g |

€353.10 | 2023-04-20 | ||

| Ambeed | A220118-100mg |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 97% | 100mg |

$19.0 | 2025-02-27 | |

| Alichem | A013027147-1g |

4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone |

97760-76-4 | 97% | 1g |

$1564.50 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-100MG |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |

97760-76-4 | 95% | 100MG |

¥ 99.00 | 2023-04-12 | |

| Chemenu | CM256041-5g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 5g |

$273 | 2022-06-09 | |

| Fluorochem | 211646-1g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 1g |

£45.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112309-5g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 5g |

¥2140.00 | 2024-04-23 | |

| TRC | A603575-250mg |

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |

97760-76-4 | 250mg |

$ 414.00 | 2023-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-5G |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |

97760-76-4 | 95% | 5g |

¥ 1,445.00 | 2023-04-12 | |

| 1PlusChem | 1P00IKFY-1g |

Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]- |

97760-76-4 | 97% | 1g |

$48.00 | 2025-03-01 |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt

2.1 Solvents: Toluene ; 8 h, reflux

3.1 Solvents: Dimethylformamide ; 6 h, 150 °C

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

4.2 Reagents: Acetic acid ; pH 7 - 8, cooled

4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Solvents: Toluene ; 8 h, reflux

3.1 Solvents: Dimethylformamide ; 6 h, 150 °C

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

4.2 Reagents: Acetic acid ; pH 7 - 8, cooled

4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

Référence

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Méthode de production 3

Conditions de réaction

1.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

1.2 0.5 h, reflux; 2 h, reflux

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.2 0.5 h, reflux; 2 h, reflux

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

Référence

- Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Journal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781

Méthode de production 4

Conditions de réaction

1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Référence

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Méthode de production 5

Conditions de réaction

1.1 Solvents: Dimethylformamide ; 6 h, 150 °C

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

2.2 Reagents: Acetic acid ; pH 7 - 8, cooled

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

2.2 Reagents: Acetic acid ; pH 7 - 8, cooled

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

Référence

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

1.2 Reagents: Acetic acid ; pH 7 - 8, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.2 Reagents: Acetic acid ; pH 7 - 8, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

Référence

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Méthode de production 7

Conditions de réaction

Référence

- Synthesis of further amino-halogen-substituted phenyl aminoethanols, Arzneimittel-Forschung, 1984, , 1612-24

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Référence

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Méthode de production 9

Conditions de réaction

1.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.1 Reagents: Thionyl chloride ; 2 h, reflux

2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

2.2 0.5 h, reflux; 2 h, reflux

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.1 Reagents: Thionyl chloride ; 2 h, reflux

2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

2.2 0.5 h, reflux; 2 h, reflux

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

Référence

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterol, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Méthode de production 10

Conditions de réaction

1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Référence

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Méthode de production 11

Conditions de réaction

1.1 Solvents: Toluene ; 8 h, reflux

2.1 Solvents: Dimethylformamide ; 6 h, 150 °C

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

3.2 Reagents: Acetic acid ; pH 7 - 8, cooled

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Solvents: Dimethylformamide ; 6 h, 150 °C

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

3.2 Reagents: Acetic acid ; pH 7 - 8, cooled

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

Référence

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials

- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE

- 1,3-diethyl propanedioate

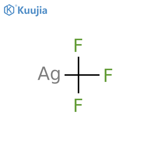

- SILVER, (TRIFLUOROMETHYL)-

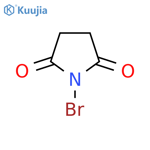

- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-

- 4-Iodo-2-trifluoromethylaniline

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

- 4-amino-3-(trifluoromethyl)benzoic acid

- 1-(4-amino-3-chloro-phenyl)ethanone

- N-Bromosuccinimide

- N-4-Cyano-2-(trifluoromethyl)phenylacetamide

- trimethyl(trifluoromethyl)silane

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Littérature connexe

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one) Produits connexes

- 2227757-00-6((2R)-4-(5-chloro-2-fluoropyridin-3-yl)butan-2-ol)

- 941899-91-8(4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide)

- 2092-65-1(Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3))

- 2197503-36-7(N-{2-2-(ethoxymethyl)piperidin-1-yl-2-oxoethyl}-N-methylprop-2-enamide)

- 955909-81-6(N-(pyridin-2-yl)methyl-2-{4-(trifluoromethoxy)phenylamino}-1,3-thiazole-4-carboxamide)

- 14497-27-9(5-Propylfuran-2-carbaldehyde)

- 2228864-09-1(2-(3-chlorothiophen-2-yl)butanedioic acid)

- 24292-60-2(NADP disodium salt)

- 933727-56-1(N-methylthiolan-3-amine)

- 1261482-28-3(4-Nitro-2-(4-trifluoromethylphenyl)benzoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:97760-76-4)1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

Pureté:99%

Quantité:5g

Prix ($):198.0